3-bromo-N-(propan-2-yl)propanamide
Overview
Description
3-bromo-N-(propan-2-yl)propanamide is an organic compound with the molecular formula C6H12BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the third carbon of the propanamide chain.
Preparation Methods
The synthesis of 3-bromo-N-(propan-2-yl)propanamide can be achieved through several methods. One common approach involves the bromination of N-(propan-2-yl)propanamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-bromo-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding N-substituted propanamide.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the amide group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines typically yield N-substituted amides, while reduction reactions produce amines .
Scientific Research Applications
3-bromo-N-(propan-2-yl)propanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its bromine atom can be replaced with other functional groups to create derivatives with improved biological activity.
Biological Studies: Researchers use this compound to study the effects of brominated amides on various biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 3-bromo-N-(propan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit proteases or kinases involved in disease processes, leading to therapeutic effects. The bromine atom plays a crucial role in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
3-bromo-N-(propan-2-yl)propanamide can be compared with other brominated amides and propanamides:
3-bromo-N-(propan-2-yl)acetamide: Similar in structure but with an acetamide group instead of a propanamide group. It may exhibit different reactivity and biological activity.
N-(propan-2-yl)propanamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-chloro-N-(propan-2-yl)propanamide:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-N-propan-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-5(2)8-6(9)3-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLFOHCCEPYFFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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